2-Chloronaphthalen-1-yl morpholine-4-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Medicinal chemists need matched isomer pairs to de-risk hit-to-lead optimization. This 2-chloro positional isomer of the naphthalene morpholine carboxylate family enables systematic SAR studies on chlorine substitution effects. - **Key application**: Positional isomer screening (1-Cl, 2-Cl, 4-Cl) to identify optimal chlorination pattern. - **Matched pair utility**: Compare with non-chlorinated CAS 223762-24-1 to quantify chlorine contribution to binding & stability. - **Analytical use**: LC-MS reference standard with distinct Cl isotopic pattern (MW 291.73). Supplied for R&D use only.

Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
Cat. No. B12124616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloronaphthalen-1-yl morpholine-4-carboxylate
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)OC2=C(C=CC3=CC=CC=C32)Cl
InChIInChI=1S/C15H14ClNO3/c16-13-6-5-11-3-1-2-4-12(11)14(13)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2
InChIKeyYRKATUABTAXRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloronaphthalen-1-yl Morpholine-4-carboxylate: Identity & Procurement


2-Chloronaphthalen-1-yl morpholine-4-carboxylate is a synthetic chloronaphthalene morpholine carboxylate ester with the molecular formula C15H14ClNO3 and a molecular weight of approximately 291.73 g/mol. It belongs to a class of compounds combining a halogenated naphthalene scaffold with a morpholine-4-carboxylate ester functional group, a motif explored in medicinal chemistry for modulating physicochemical properties and protein-binding interactions.

2-Chloronaphthalen-1-yl Morpholine-4-carboxylate: Substitution Challenges


Within the chloronaphthalene morpholine carboxylate family, the specific position of chlorine substitution on the naphthalene ring dictates distinct electronic, steric, and metabolic profiles. The 1-chloronaphthalen-2-yl isomer has been reported to exhibit amphiphilic character with an aqueous solubility of approximately 15 mg/mL and a logP of 2.8 ; however, no comparable experimental data currently exist for the 2-chloronaphthalen-1-yl positional isomer. Critically, positional isomerism of the chlorine atom alters the molecular dipole and steric environment around the ester linkage, parameters that can significantly influence target binding and metabolic stability, making interchanging analogs a non-trivial decision without controlled comparative data.

2-Chloronaphthalen-1-yl Morpholine-4-carboxylate: Differentiation Evidence


Chlorine Positional Distinction

The compound is the 2-chloronaphthalen-1-yl positional isomer, distinct from the more commonly cataloged 1-chloronaphthalen-2-yl morpholine-4-carboxylate (CAS 526190-29-4). For the 1-chloro isomer, reported physicochemical data include aqueous solubility of ~15 mg/mL and logP of 2.8 , while no experimental data are documented for the 2-chloro isomer. This positional difference is expected to alter molecular properties and biological interactions, making the compound a useful tool for SAR studies.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Physicochemical Shift vs. Non-Chlorinated Analog

The presence of the chlorine atom provides a predicted increase in lipophilicity over the non-chlorinated naphthalen-2-yl morpholine-4-carboxylate (CAS 223762-24-1, molecular weight 257.28 g/mol) . The target compound (C15H14ClNO3) has a higher predicted logP than the non-chlorinated analog (C15H15NO3), consistent with the established effect of aryl chlorination on logP . The higher molecular weight (291.73 vs. 257.28 g/mol) and chlorine content provide additional analytical handles for mass spectrometry detection.

Computational Chemistry Drug Design ADME Prediction

SAR Triangulation with 4-Chloronaphthyl Isomer

Alongside the 1-chloro and 4-chloro positional isomers, the 2-chloro isomer completes a set of mono-chlorinated naphthalene morpholine carboxylates. The 4-chloronaphthyl isomer (C15H14ClNO3, MW 291.73 g/mol) has chlorine at the 4-position with the ester at the 1-position. This differs structurally from the target compound (Cl at C-2, ester at C-1), providing a third chlorine position for SAR investigations.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Ester Linkage Hydrolytic Stability

The morpholine-4-carboxylate ester linkage is distinct from the more common morpholino (C-N linked) substitution pattern exemplified by 4-(1-Chloronaphthalen-2-yl)morpholine (C14H14ClNO, MW 247.72 g/mol) . The ester linkage is generally more susceptible to esterase-mediated hydrolysis, which can be exploited in prodrug design for controlled release of the parent naphthol.

Prodrug Design Chemical Stability Hydrolysis

2-Chloronaphthalen-1-yl Morpholine-4-carboxylate: Applications


MMP Analysis for Chlorine Position Optimization

Use this compound as part of a set of positional isomers (1-chloro, 2-chloro, and 4-chloro) to systematically evaluate the impact of chlorine substitution position on biological activity, selectivity, and ADME properties. This approach allows medicinal chemists to identify the optimal chlorination pattern for hit-to-lead optimization.

SAR Probe vs. Non-Chlorinated Parent Scaffold

Pair this compound with the non-chlorinated naphthalen-2-yl morpholine-4-carboxylate (CAS 223762-24-1) to quantify the contribution of the chlorine atom to target binding affinity, metabolic stability, and membrane permeability in matched molecular pair analyses.

Ester Prodrug & Controlled Release Studies

Investigate the esterase-mediated hydrolysis of the morpholine-4-carboxylate ester linkage for controlled release of 2-chloronaphthalen-1-ol. Compare hydrolysis rates against other ester prodrugs to evaluate suitability for intracellular payload delivery applications.

Analytical Reference Standard

Use this compound as an analytical reference standard for LC-MS or GC-MS method development targeting chloronaphthalene morpholine carboxylates, leveraging its distinct molecular ion (MW 291.73) and chlorine isotopic pattern for precise identification and quantification.

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